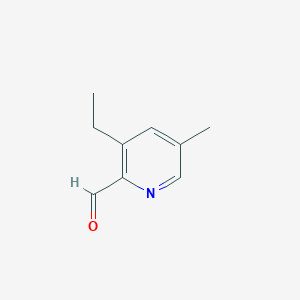
3-Ethyl-5-methylpicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of an ethyl group at the third position and a methyl group at the fifth position of the pyridine ring, along with an aldehyde functional group at the second position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methylpicolinaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-methylpicolinaldehyde with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl group, followed by the addition of ethyl halide to introduce the ethyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 3-Ethyl-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Ethyl-5-methylpicolinic acid.
Reduction: 3-Ethyl-5-methylpicolinyl alcohol.
Substitution: 3-Ethyl-5-methyl-2-bromopicolinaldehyde (for halogenation).
科学研究应用
3-Ethyl-5-methylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Ethyl-5-methylpicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
相似化合物的比较
3-Ethyl-5-methylpyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
5-Methylpicolinaldehyde: Lacks the ethyl group, resulting in different steric and electronic properties.
3-Ethylpicolinaldehyde: Lacks the methyl group, affecting its reactivity and interaction with molecular targets.
Uniqueness: 3-Ethyl-5-methylpicolinaldehyde is unique due to the presence of both ethyl and methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
3-ethyl-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-7(2)5-10-9(8)6-11/h4-6H,3H2,1-2H3 |
InChI 键 |
KRNQWFWNDRGVHH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC(=C1)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


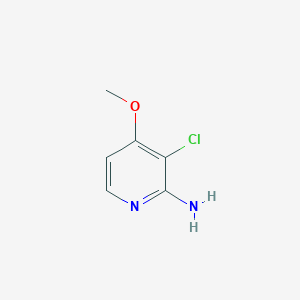


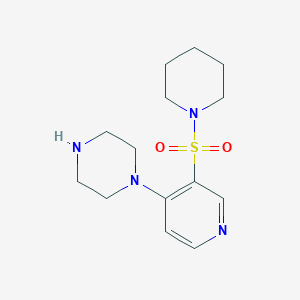
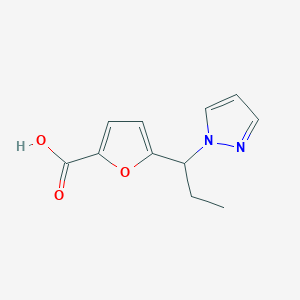
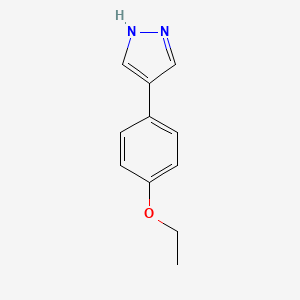
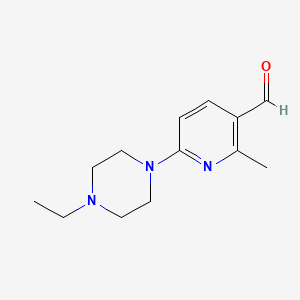
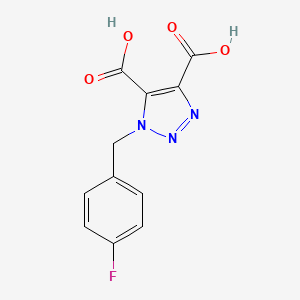


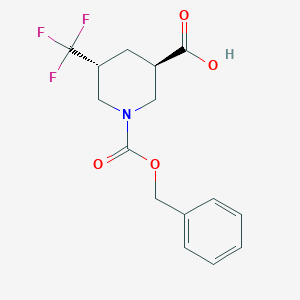
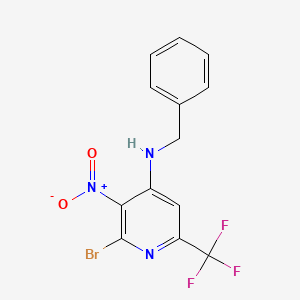
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
